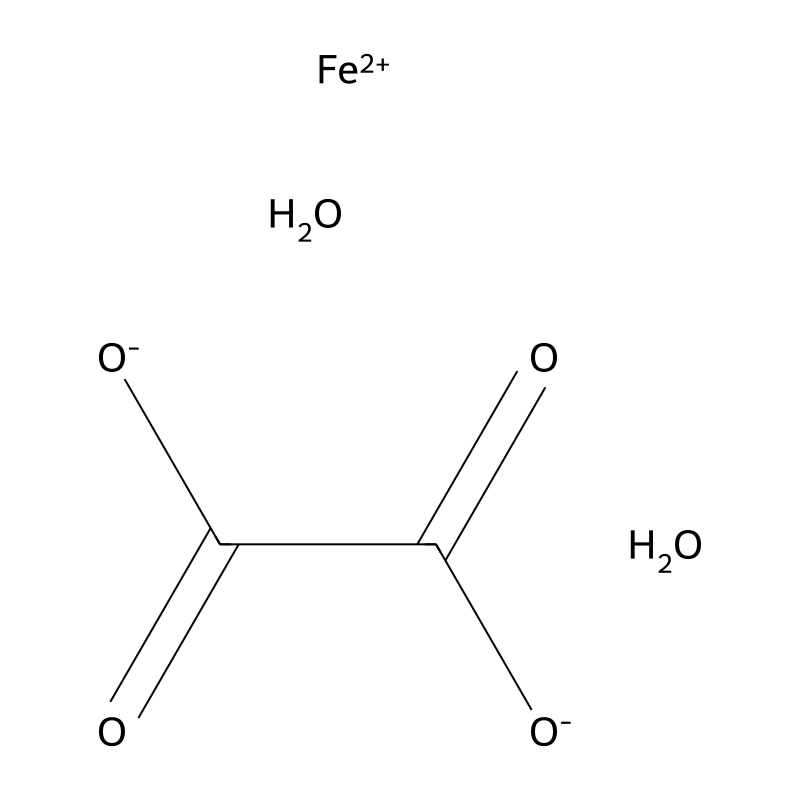

Ferrous oxalate dihydrate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Precursor for Iron Oxide Nanoparticles

Ferrous oxalate dihydrate serves as a crucial precursor for synthesizing various iron oxide nanoparticles, particularly iron(III) oxide (Fe₂O₃) and iron(II,III) oxide (Fe₃O₄) [1]. Researchers utilize different techniques like thermal decomposition, hydrothermal synthesis, and sol-gel methods to convert ferrous oxalate into desired iron oxide nanostructures with specific morphologies and properties [1]. These iron oxide nanoparticles find applications in catalysis, magnetism, and biomedicine due to their unique characteristics [1].

Here's a reference for this information: [1] Iron(II)oxalate Dihydrate—Humboldtine: Synthesis, Spectroscopic and Structural Properties of a Versatile Precursor for High Pressure Research MDPI:

Photocatalytic Degradation

Research explores the potential of ferrous oxalate dihydrate as a photocatalyst for environmental remediation. Under visible light irradiation, ferrous oxalate can effectively degrade harmful pollutants like cyanotoxins (algal toxins) present in water bodies [2]. This offers a promising solution for water treatment by breaking down these toxins [2].

Here's a reference for this information: [2] Preparation of Iron Oxalate from Iron Ore and Its Application in Photocatalytic Rhodamine B Degradation MDPI:

Other Research Applications

- Iron Removal: Due to its low solubility, ferrous oxalate can be used for removing iron from wastewater. Research is ongoing to explore its potential for cost-effective and efficient iron removal techniques [4].

- Pigment Development: The greenish-brown color of ferrous oxalate makes it a potential candidate for developing new pigments in materials like glass and plastics [4].

Ferrous oxalate dihydrate, also known as iron(II) oxalate dihydrate, is an inorganic compound with the chemical formula . It appears as orange crystals and is poorly soluble in water. The compound is characterized by its octahedral coordination geometry around the iron center, where each iron atom is coordinated by oxalate ligands and water molecules. Ferrous oxalate dihydrate is a coordination polymer consisting of chains of oxalate-bridged ferrous centers, which are stabilized by aquo ligands .

Additionally, ferrous oxalate can react with acids to form soluble iron(II) salts, which can be utilized in various applications.

Ferrous oxalate dihydrate can be synthesized through several methods:

- Reaction of Iron(II) Sulfate with Oxalic Acid: A common laboratory synthesis involves mixing iron(II) sulfate heptahydrate with an aqueous solution of oxalic acid. The reaction proceeds as follows:This method typically yields a precipitate of ferrous oxalate dihydrate upon heating the solution .

- Solvothermal Synthesis: Recent studies have explored solvothermal methods using varying temperatures (e.g., 115 °C or 135 °C) to optimize yield and crystallization rates .

- Precipitation from Solution: Ferrous oxalate can also be obtained by precipitating from a supersaturated solution containing iron(II) ions and oxalic acid under controlled conditions.

Ferrous oxalate dihydrate has several applications across different fields:

- Analytical Chemistry: Used as a reagent for the determination of various metal ions.

- Material Science: Serves as a precursor for the synthesis of iron-based materials, including magnetic materials and catalysts.

- Pharmaceuticals: Investigated for potential applications in drug formulations due to its iron content.

- Agriculture: Explored as a micronutrient source for plants, particularly in iron-deficient soils .

Interaction studies involving ferrous oxalate dihydrate focus on its behavior in different environments and with various reagents. Research has shown that it can interact with organic acids and other metal ions, influencing its solubility and stability. The complexation with organic ligands may enhance its bioavailability in agricultural applications or affect its reactivity in industrial processes .

Ferrous oxalate dihydrate shares similarities with other metal oxalates, particularly those involving divalent metals. Here are some compounds for comparison:

| Compound Name | Chemical Formula | Solubility | Unique Features |

|---|---|---|---|

| Ferrous Oxalate Dihydrate | Poorly soluble | Coordination polymer structure | |

| Calcium Oxalate | Poorly soluble | Commonly found in kidney stones | |

| Magnesium Oxalate | Poorly soluble | Used in fertilizers | |

| Barium Oxalate | Insoluble | Precipitate formation in analytical chemistry |

Uniqueness

Ferrous oxalate dihydrate is unique due to its specific coordination chemistry involving iron(II), which imparts distinct magnetic properties and reactivity compared to other metal oxalates. Its role as a precursor for various iron compounds further distinguishes it within this class of materials.

Synchrotron X-ray diffraction represents the most powerful technique for investigating the structural evolution of ferrous oxalate dihydrate under extreme conditions. The high-intensity, monochromatic radiation available at synchrotron facilities enables precise determination of structural parameters with exceptional resolution and sensitivity to subtle crystallographic changes [1] [2].

Under ambient conditions, ferrous oxalate dihydrate crystallizes in a monoclinic structure with space group C2/c and lattice parameters a = 12.209 Å, b = 5.5526 Å, c = 9.865 Å, and β = 128.2°, yielding a unit cell volume of 525.6 ų [3]. Single-crystal diffraction experiments conducted at the European Synchrotron Radiation Facility have revealed remarkable structural transformations under high-pressure conditions [1] [2].

The compound exhibits exceptional structural stability up to approximately 22 gigapascals, maintaining its monoclinic symmetry with only moderate compression effects. The initial compression results in systematic reduction of unit cell parameters, with the volume decreasing to approximately 498.2 ų at 5.5 gigapascals [1]. This compression behavior demonstrates the anisotropic nature of the crystal structure, with the most significant changes occurring along the a and c crystallographic axes.

A profound structural transition initiates at approximately 22 gigapascals, characterized by the appearance of new diffraction peaks and the progressive weakening of reflections corresponding to the ambient-pressure phase [1] [2]. This transition extends over a broad pressure range, with coexistence of both low-pressure and high-pressure phases observed between 22 and 38 gigapascals. The sluggish nature of this transformation suggests a reconstructive phase transition involving significant atomic rearrangements.

At pressures exceeding 38 gigapascals, the transformation to the high-pressure phase is complete, although the precise structure of this phase remains undetermined [1]. The high-pressure phase persists to at least 100 gigapascals, demonstrating exceptional stability under extreme conditions. Laser heating experiments at 100 gigapascals and approximately 2750 Kelvin have resulted in the formation of novel phases, including the known orthocarbonate ferrous tetracarbonate trioxide and a newly identified tetracarbonate phase with the composition ferrous pentacarbonate trioxidehydroxide [1] [2].

Mössbauer Spectroscopy for Electronic Structure Elucidation

Mössbauer spectroscopy provides unparalleled sensitivity to the electronic and magnetic environments of iron nuclei, enabling detailed investigation of oxidation states, coordination geometry, and spin configurations in ferrous oxalate dihydrate [1] [2]. Synchrotron Mössbauer spectroscopy measurements conducted at the nuclear resonance beamline have revealed complex electronic evolution under high-pressure conditions.

At ambient pressure, ferrous oxalate dihydrate exhibits characteristic Mössbauer parameters consistent with high-spin ferrous iron in octahedral coordination. The isomer shift of 1.14 millimeters per second and quadrupole splitting of 2.03 millimeters per second correspond to ferrous iron with six d-electrons in the 3d orbitals [1]. These values align with typical parameters for high-spin ferrous complexes and confirm the +2 oxidation state of iron in the compound.

Upon compression to 5.5 gigapascals, the hyperfine parameters remain essentially unchanged, indicating preservation of the electronic structure despite structural compression [1]. However, significant changes begin to emerge at approximately 24 gigapascals, coinciding with the onset of the structural phase transition observed by X-ray diffraction.

The most dramatic electronic transformation occurs between 24 and 44 gigapascals, where the center shift remains relatively constant at approximately 1.11 millimeters per second, but the quadrupole splitting increases substantially to 3.57 millimeters per second [1] [2]. This increase in quadrupole splitting indicates a significant change in the electric field gradient at the iron nucleus, consistent with a transformation from octahedral to dodecahedral coordination geometry.

A remarkable phenomenon emerges at approximately 52 gigapascals with the appearance of a second Mössbauer doublet characterized by a center shift of 0.440 millimeters per second and quadrupole splitting of 2.20 millimeters per second [1] [2]. This second component, designated as the Y site, exhibits hyperfine parameters characteristic of low-spin ferrous iron. The coexistence of high-spin (X site) and low-spin (Y site) iron persists up to at least 100 gigapascals, with both components reaching a steady-state equilibrium around 70 gigapascals.

The pressure-induced spin transition represents a fundamental change in the electronic configuration of iron, from a high-spin d⁶ configuration to a low-spin d⁶ configuration due to the increased crystal field splitting under high pressure [1]. This spin crossover phenomenon has profound implications for the magnetic and electronic properties of the material.

Raman Spectroscopic Fingerprinting of Vibrational Modes

Raman spectroscopy provides detailed information about the vibrational modes of ferrous oxalate dihydrate, enabling identification of specific molecular vibrations and monitoring of structural changes under varying conditions [4] [5]. The Raman spectrum of ferrous oxalate dihydrate exhibits characteristic bands that serve as fingerprints for the oxalate ligands and metal-oxygen coordination environment.

The most prominent feature in the Raman spectrum appears at 1469 wavenumbers, corresponding to the symmetric carbon-oxygen stretching mode of the oxalate ligands [4]. This intense band serves as a diagnostic marker for oxalate compounds and exhibits moderate sensitivity to pressure and structural changes. Additional symmetric carbon-oxygen stretching modes are observed at 1252 and 1451 wavenumbers, reflecting the complex vibrational coupling within the oxalate framework [6].

The antisymmetric carbon-oxygen stretching mode manifests as a strong band at 1720 wavenumbers [6]. This mode typically exhibits higher sensitivity to coordination environment changes compared to symmetric stretching modes, making it particularly valuable for monitoring structural transitions under pressure.

The carbon-carbon stretching vibration of the oxalate backbone appears at 898 wavenumbers as a strong, well-defined peak [6]. This mode provides information about the integrity of the oxalate ligand and exhibits systematic blue-shifting under compression, indicating strengthening of the carbon-carbon bond due to molecular compression.

Metal-oxygen stretching vibrations are observed in the low-frequency region, with bands at 136, 257, 370, and 558 wavenumbers [6]. These modes are particularly sensitive to changes in metal coordination geometry and bond lengths. The strong band at 558 wavenumbers shows significant pressure dependence and serves as an indicator of iron-oxygen bond evolution under compression.

The oxalate bending mode appears as a weak band at 782 wavenumbers, corresponding to the out-of-plane deformation of the oxygen-carbon-oxygen unit [6]. While this mode exhibits moderate intensity, it provides valuable information about the planarity and orientation of the oxalate ligands within the crystal structure.

Under pressure, all Raman bands exhibit systematic blue-shifting, consistent with bond strengthening and molecular compression. New bands begin to appear at approximately 3 gigapascals, with additional vibrational modes emerging at higher pressures [1] [2]. These new features likely arise from symmetry changes associated with the structural phase transition and provide spectroscopic evidence for the pressure-induced transformations observed by X-ray diffraction.

Thermogravimetric-Differential Thermal Analysis (TG-DTA)

Thermogravimetric-differential thermal analysis provides comprehensive information about the thermal stability and decomposition pathways of ferrous oxalate dihydrate under controlled atmospheric conditions [7] [8] [9]. The thermal behavior of this compound exhibits complex, multi-step decomposition processes that are highly sensitive to atmospheric composition and heating rate.

The initial thermal process occurs in the temperature range of 120-200°C and corresponds to dehydration of the compound [7] [8]. This endothermic process results in a weight loss of approximately 20.0%, equivalent to the loss of two water molecules per formula unit, yielding anhydrous ferrous oxalate. The dehydration temperature exhibits slight variations between polymorphs, with the α-form dehydrating at 415°C and the β-form at 403°C under comparable conditions [8].

The major decomposition event occurs between 240-300°C, characterized by an exothermic differential thermal analysis peak at 250°C and a substantial weight loss of 45.2% [10] [11]. This process corresponds to the oxidative decomposition of anhydrous ferrous oxalate to magnetite, carbon monoxide, and carbon dioxide. The reaction is highly oxygen-sensitive, with the decomposition temperature and product distribution varying significantly between air and inert atmospheres [12] [9].

A subsequent exothermic event occurs in the temperature range of 365-400°C, corresponding to the crystallization of initially amorphous magnetite to well-crystallized magnetite [7]. This process involves minimal weight loss but produces a distinct thermal signature that can be used to monitor the crystallization kinetics.

Under inert atmosphere conditions, additional decomposition steps occur at higher temperatures. Between 400-535°C, the formation of iron carbide and elemental carbon is observed, representing a complex series of reduction reactions facilitated by the carbon monoxide produced during oxalate decomposition [9]. At temperatures exceeding 535°C, further oxidation processes occur when oxygen is present, leading to the formation of hematite as the final iron-containing product.

The thermal decomposition kinetics exhibit complex behavior characterized by significant induction periods followed by sigmoidal mass-loss curves [8]. This behavior suggests a nucleation-and-growth mechanism involving surface reaction processes and phase boundary migration. The activation energies for thermal dehydration differ between polymorphs, with the α-form exhibiting an activation energy of 133.4 kilojoules per mole compared to 116.8 kilojoules per mole for the β-form [8].

The differential thermal analysis reveals distinct thermal signatures for each decomposition step, enabling precise identification of reaction temperatures and thermal effects. The endothermic dehydration peak provides information about water coordination strength, while the exothermic decomposition peaks reflect the energetics of chemical bond breaking and product formation processes [10] [11].

Atmosphere composition profoundly influences the thermal behavior, with oxygen partial pressure affecting both decomposition temperatures and product selectivity. In reducing atmospheres, the formation of metallic iron and iron carbides is favored, while oxidizing conditions promote the formation of higher oxidation state iron oxides [12] [9]. This atmospheric sensitivity makes thermogravimetric-differential thermal analysis a powerful tool for understanding the chemical reactivity and processing conditions for ferrous oxalate dihydrate-based materials.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

UNII

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant